molecular formula C7H4BrFO B1292724 2-Bromo-3-fluorobenzaldehyde CAS No. 891180-59-9

2-Bromo-3-fluorobenzaldehyde

Cat. No. B1292724
M. Wt: 203.01 g/mol
InChI Key: CYJBMGYWRHGZBR-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile reagent for further chemical transformations, including palladium-catalyzed reactions and halodeboronation processes.

Synthesis Analysis

The synthesis of compounds related to 2-bromo-3-fluorobenzaldehyde often involves palladium-catalyzed reactions. For instance, 2-bromobenzaldehydes can be converted to 1-aryl-1H-indazoles using arylhydrazines in the presence of a palladium catalyst and phosphorus chelating ligands . Similarly, selective ortho-bromination of benzaldoximes, followed by deprotection, yields substituted 2-bromobenzaldehydes . Moreover, a scalable synthesis of 2-bromo-3-fluorobenzonitrile, which shares the halogenated aromatic core with 2-bromo-3-fluorobenzaldehyde, has been achieved through bromodeboronation of aryl boronic acids .

Molecular Structure Analysis

The molecular structure of 2-bromo-3-fluorobenzaldehyde is characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, which significantly influences its reactivity and interaction with other molecules. The halogens are ortho to each other, which can lead to unique electronic and steric effects during chemical reactions.

Chemical Reactions Analysis

2-Bromo-3-fluorobenzaldehyde can undergo various chemical reactions due to the presence of reactive sites. For example, it can participate in one-pot allylboration-Heck reactions to produce 3-methyleneindan-1-ols . It can also be involved in cascade reactions to synthesize 2H-3-nitrothiochromenes . The bromine atom makes it a suitable candidate for palladium-catalyzed carbonylation reactions to synthesize functionalized isoindolinones and carbonylative cyclization to form 3-phenoxy-1,3-dihydro-1-isobenzofuranones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-fluorobenzaldehyde are influenced by the halogen substituents on the aromatic ring. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The electron-withdrawing effect of the fluorine atom and the electron-donating nature of the bromine atom can also impact the reactivity of the aldehyde group, making it a valuable compound in organic synthesis.

Scientific Research Applications

Synthesis and Antimicrobial Activities

2-Bromo-3-fluorobenzaldehyde has been utilized in the synthesis of various chemical compounds with potential biological and medicinal applications. For instance, it is used in the preparation of fluorinated chromones and chlorochromones, which are screened for their antimicrobial activities (Jagadhani, Kundalikar, & Karale, 2014). Similarly, it aids in creating structures like benzothiazepines and pyrazolines with defined spectral data, further indicating its role in pharmaceutical research (Jagadhani, Kundlikar, & Karale, 2015).

Material Science and Chemistry

In material science and chemistry, the compound is involved in creating novel aromatic scaffolds, which are essential for developing new materials and chemical entities. For example, it's used in the synthesis of methyl 4-bromo-2-methoxybenzoate, showcasing its utility in complex chemical synthesis processes (Chen Bing-he, 2008). Moreover, it's a key component in creating derivatives used in palladium-catalyzed cross-coupling conditions, highlighting its role in advanced synthetic chemistry (Ghosh & Ray, 2017).

Analytical and Physical Chemistry

2-Bromo-3-fluorobenzaldehyde is also significant in analytical and physical chemistry. Its analysis and the separation of its regioisomers are crucial in the quality control of pharmaceutical products, as seen in its use for active drug substance production (Shen, Semin, Fang, & Guo, 2016). Additionally, the study of its molecular structure and properties, such as in X-ray diffraction technique and vibrational spectroscopy, provides deeper insights into the characteristics of such compounds (Tursun et al., 2015).

Safety And Hazards

2-Bromo-3-fluorobenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJBMGYWRHGZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647546
Record name 2-Bromo-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluorobenzaldehyde

CAS RN

891180-59-9
Record name 2-Bromo-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-fluorobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
B Shen, D Semin, J Fang, G Guo - Journal of Chromatography A, 2016 - Elsevier
… 2-bromo-3-fluorobenzaldehyde was purchased from Oakwood Products (West Columbia, SC, USA). 2-bromo-4-fluorobenzaldehyde was from Matrix Scientific (Columbia, SC, USA). 2-…
Number of citations: 2 www.sciencedirect.com
H Hayashi, B Wang, X Wu, SJ Teo… - Advanced Synthesis …, 2020 - Wiley Online Library
… Chemoselective coupling with bromide over fluoride or chloride was observed in the reaction of 4-bromo-2-fluorobenzonitrile, 2-bromo-3-fluorobenzaldehyde, and 2-bromo-4-…
Number of citations: 14 onlinelibrary.wiley.com
Y Wang, Y Chen, Q He, Y Xie, C Yang - Helvetica Chimica Acta, 2013 - Wiley Online Library
… With 2bromo-3-fluorobenzaldehyde (2b), the reaction proceeded smoothly with an excellent yield (Table 2, Entry 1). The effect of substitutions at C(4) of 2-bromobenzaldehyde …
Number of citations: 15 onlinelibrary.wiley.com
RR Groleau, RSL Chapman, H Ley-Smith… - The Journal of …, 2019 - ACS Publications
… General procedure 2 was followed using 2-bromo-3-fluorobenzaldehyde (5.00 mmol, 1.02 g), affording the title compound 11d (1.18 g, 4.75 mmol) as a colorless oil in 95% yield. IR (…
Number of citations: 6 pubs.acs.org
J Huang, M Hong, CC Wang, S Kramer… - The Journal of …, 2018 - ACS Publications
… Starting from 2-bromo-3-fluorobenzaldehyde (1), sodium borohydride reduction afforded the benzylic alcohol 2, quantitatively. Treatment of 2 with MEMCl in the presence of N,N-…
Number of citations: 25 pubs.acs.org
R Van Hoveln - 2015 - search.proquest.com
An ongoing challenge in modern catalysis is to identify and understand new modes of reactivity promoted by earth-abundant and inexpensive first-row transition metals. Herein, we …
Number of citations: 0 search.proquest.com
MA Reppy - 1994 - search.proquest.com
… 2-Bromo-3-Fluorobenzaldehyde (40)...........................................96 2-Bromo-3-Fluorobenzaldehyde Para … Figure 4.11 2-Bromo-3-Fluorobenzaldehyde Synthesis via OrthoLithiation …
Number of citations: 2 search.proquest.com
A WILLEMS - 2022 - core.ac.uk
… 4 equiv) has been added dropwise to a methanolic solution of 2-bromo-3-fluorobenzaldehyde (1.99 mL, 9.81 mmol, 1 equiv) and catalytic H2SO4 (0.1 mL, 2 mmol), the resulting …
Number of citations: 6 core.ac.uk
SC Schmid - 2017 - search.proquest.com
… The 2-bromo-3-fluorobenzaldehyde was used as the substrate for a Wittig olefination to prepare the styrene 2.1m in a fashion similar to that described for the synthesis of 2.1b. The 2-…
Number of citations: 0 search.proquest.com

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